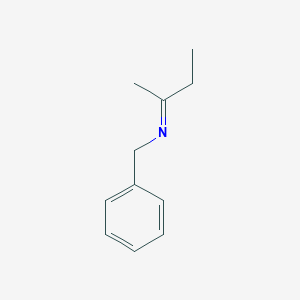
Bis(2-hydroxyethyl) ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-hydroxyethyl) ethanedioate can be synthesized through the esterification of oxalic acid with ethylene glycol. The reaction typically involves heating oxalic acid and ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction conditions include:
Temperature: 100-150°C
Catalyst: Sulfuric acid
Reaction Time: Several hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as distillation and crystallization can further purify the product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl) ethanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze back to oxalic acid and ethylene glycol.
Oxidation: It can be oxidized to produce carbon dioxide and water.
Esterification: It can react with alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide)
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Esterification: Alcohols and acid catalysts
Major Products Formed
Hydrolysis: Oxalic acid and ethylene glycol
Oxidation: Carbon dioxide and water
Esterification: Various esters depending on the alcohol used
Scientific Research Applications
Bis(2-hydroxyethyl) ethanedioate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers.
Materials Science: It is utilized in the development of biodegradable materials and coatings.
Biochemistry: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl) ethanedioate involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, it interacts with water molecules and catalysts to break down into oxalic acid and ethylene glycol. In oxidation reactions, it undergoes electron transfer processes to form carbon dioxide and water.
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: An ester of terephthalic acid and ethylene glycol, used in the production of polyesters.
Bis(2-hydroxyethyl) adipate: An ester of adipic acid and ethylene glycol, used in the synthesis of polyurethanes.
Bis(2-hydroxyethyl) succinate: An ester of succinic acid and ethylene glycol, used in biodegradable polymers.
Uniqueness
Bis(2-hydroxyethyl) ethanedioate is unique due to its specific ester linkage derived from oxalic acid, which imparts distinct chemical and physical properties. Its ability to undergo hydrolysis and oxidation reactions makes it versatile for various applications in polymer chemistry and biochemistry.
Properties
CAS No. |
25781-56-0 |
|---|---|
Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
bis(2-hydroxyethyl) oxalate |
InChI |
InChI=1S/C6H10O6/c7-1-3-11-5(9)6(10)12-4-2-8/h7-8H,1-4H2 |
InChI Key |
DGQWBBVMFRJVQF-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)C(=O)OCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


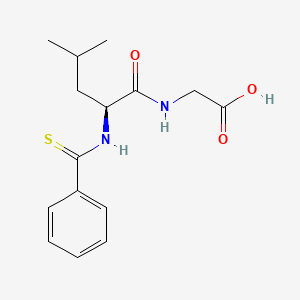
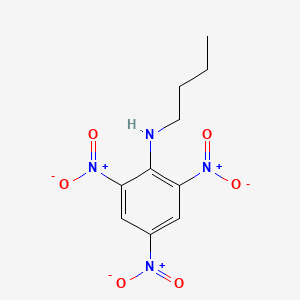
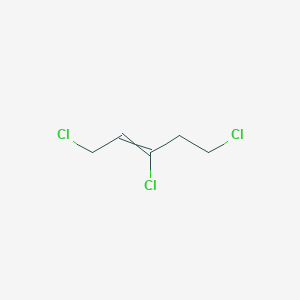
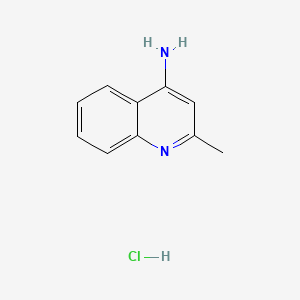
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
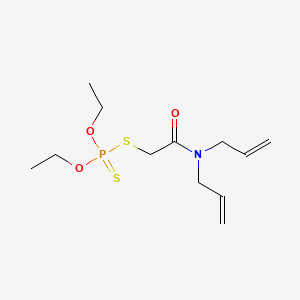


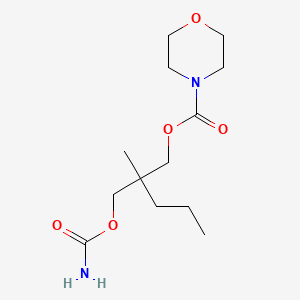
![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)
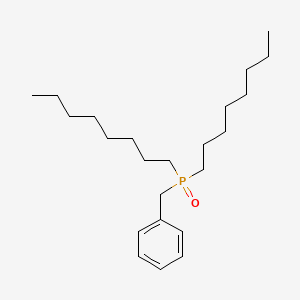

![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
